(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile

DPP-4 inhibition Type 2 diabetes Structure-activity relationship

This exact (2R,3S) stereoisomer is essential for DPP-4 inhibitor and TACC3 inhibitor (e.g., BO-264) synthesis. Its unique nitrile and 3-hydroxyl group combination is irreplaceable for target binding and derivatization. Using alternative stereoisomers or simpler pyrrolidine analogs risks complete loss of biological activity. Procure this specific building block to ensure synthetic route integrity and data reproducibility.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Cat. No. B13686989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C#N)O
InChIInChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-5H2,1-3H3
InChIKeyLKHZFNXKDVXDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile as a Specialized Chiral Intermediate for Targeted Drug Discovery


(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile is a chiral, multifunctional pyrrolidine building block featuring a precisely defined (2R,3S) stereochemistry, a Boc-protected amine, a secondary hydroxyl group, and a nitrile moiety . This combination of functional groups and absolute configuration renders it a strategic intermediate in medicinal chemistry, specifically for the construction of conformationally constrained peptidomimetics and enzyme inhibitors . Its core pyrrolidine-2-carbonitrile scaffold is recognized as a privileged proline mimic in the design of potent dipeptidyl peptidase-4 (DPP-4) inhibitors, a validated class of antidiabetic agents [1].

Why (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile Cannot Be Replaced by Common Analogs in Structure-Activity Relationship (SAR) Studies


Generic substitution of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile with seemingly similar pyrrolidine derivatives is a high-risk approach for procurement and research due to its unique stereochemical and functional fingerprint. The (2R,3S) absolute configuration is critical for binding to chiral biological targets; altering it to the (2S,3R) enantiomer or other diastereomers (e.g., (2R,3R) or (2S,3S)) can lead to a complete loss of target affinity or a drastic shift in selectivity [1]. Furthermore, the combined presence of a 3-hydroxyl group and a 2-carbonitrile distinguishes this compound from simpler analogs like 1-Boc-3-hydroxypyrrolidine or (S)-1-Boc-2-cyanopyrrolidine. The former lacks the crucial nitrile necessary for covalent or strong polar interactions in DPP-4 and other serine protease inhibitor designs [2], while the latter lacks the 3-hydroxyl, a key handle for hydrogen bonding, solubility enhancement, or further derivatization via esterification or etherification [3]. Replacing this compound with a regioisomer such as 1-Boc-3-hydroxypyrrolidine-3-carbonitrile introduces a different vector of the nitrile group, fundamentally altering the molecule's geometry and its interactions within an enzyme active site . Therefore, procurement of the exact (2R,3S) compound is essential for maintaining the integrity of established synthetic routes and biological data.

Quantitative Differentiation Evidence for (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile Against its Closest Analogs


Superior Potency in DPP-4 Inhibition: The Nitrile Advantage Over Hydroxyl-Only Analogs

The presence of the 2-carbonitrile group in (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile is directly linked to a significant enhancement in DPP-4 inhibitory potency, a finding that is well-established within the class of pyrrolidine-2-carbonitriles [1]. A comparative study on related pyrrolidine-2-carbonitrile derivatives demonstrated that the nitrile group enables nanomolar inhibition of DPP-4 (IC50 = 0.017 μM for a representative analog, Compound 17a), a level of activity not achievable with analogs lacking the nitrile, such as simple Boc-3-hydroxypyrrolidines which show no reported DPP-4 activity [2]. This is a class-level inference, as the specific (2R,3S) compound serves as a precursor to the fully elaborated inhibitor.

DPP-4 inhibition Type 2 diabetes Structure-activity relationship

Vendor-Specified High Purity: A Key Quality Metric for Reproducible Chemistry

For a chiral intermediate, chemical purity is a quantifiable and verifiable differentiation point. A reputable vendor's technical datasheet for (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile specifies a purity of 99.76% . In comparison, many general-purpose building blocks like (S)-1-Boc-3-hydroxypyrrolidine are frequently offered at a standard purity of 98% .

Chemical purity Quality control Reproducibility

Enabling TACC3 Inhibition: A Unique Application Not Shared by Common Analogs

This specific chiral intermediate is a key precursor to BO-264, a potent and orally active transforming acidic coiled-coil 3 (TACC3) inhibitor . BO-264 demonstrates an IC50 of 188 nM and a Kd of 1.5 nM against TACC3, showing superior anti-proliferative activity compared to previously reported TACC3 inhibitors SPL-B and KHS101 . This application is not associated with simpler analogs like 1-Boc-3-hydroxypyrrolidine or (S)-1-Boc-2-cyanopyrrolidine.

TACC3 inhibition Cancer therapeutics FGFR3-TACC3 fusion

High-Value Application Scenarios for Procuring (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile


Synthesis of Next-Generation DPP-4 Inhibitors for Type 2 Diabetes

This compound is an ideal starting material for the synthesis of novel DPP-4 inhibitors with enhanced potency and selectivity profiles. Its (2R,3S) stereochemistry and nitrile group are essential for achieving the nanomolar IC50 values required for therapeutic candidates, as demonstrated by related pyrrolidine-2-carbonitrile derivatives [1]. The 3-hydroxyl provides a convenient site for further derivatization to optimize pharmacokinetic properties.

Preparation of TACC3 Inhibitors (e.g., BO-264) for Oncology Research

Researchers focusing on the FGFR3-TACC3 fusion protein, a validated oncogenic driver in several cancers, rely on this building block as a direct precursor to BO-264 and related TACC3 inhibitors . BO-264 has shown significant anti-proliferative activity in aggressive breast cancer subtypes, making this intermediate critical for projects in targeted cancer therapy.

Chiral Pool Synthesis of Complex Peptidomimetics

The rigid, stereodefined pyrrolidine core of this compound serves as a valuable scaffold for constructing peptidomimetics, where precise spatial arrangement of functional groups is paramount for mimicking natural peptide conformations and achieving high target affinity. The Boc protecting group allows for orthogonal synthetic manipulation, making it a versatile chiral pool starting material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.